Cas no 284684-20-4 (rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate)
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate
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- Inchi: 1S/C8H15NO3/c1-12-7(10)8(11)5-3-2-4-6(8)9/h6,11H,2-5,9H2,1H3/t6-,8-/m1/s1
- InChI Key: NHVXCIGJXDKILT-HTRCEHHLSA-N
- SMILES: [C@@]1(O)(C(OC)=O)CCCC[C@H]1N
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM436209-250mg |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95%+ | 250mg |
$576 | 2024-07-28 | |
| Chemenu | CM436209-500mg |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95%+ | 500mg |
$892 | 2024-07-28 | |
| Chemenu | CM436209-1g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95%+ | 1g |
$1137 | 2024-07-28 | |
| Enamine | EN300-1073430-0.05g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95% | 0.05g |
$245.0 | 2023-10-28 | |
| Enamine | EN300-1073430-0.1g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95% | 0.1g |
$366.0 | 2023-10-28 | |
| Enamine | EN300-1073430-0.25g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95% | 0.25g |
$524.0 | 2023-10-28 | |
| Enamine | EN300-1073430-0.5g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95% | 0.5g |
$824.0 | 2023-10-28 | |
| Enamine | EN300-1073430-1.0g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate, trans |
284684-20-4 | 95% | 1g |
$1057.0 | 2023-06-10 | |
| Enamine | EN300-1073430-2.5g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate |
284684-20-4 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
| Enamine | EN300-1073430-5.0g |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate, trans |
284684-20-4 | 95% | 5g |
$3065.0 | 2023-06-10 |
rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on rac-methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate
Professional Introduction to Rac-Methyl (1R,2R)-2-Amino-1-Hydroxycyclohexane-1-Carboxylate (CAS No. 284684-20-4)
Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate, a compound with the CAS number 284684-20-4, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its racemic configuration, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound, featuring a cyclohexane ring with both amino and hydroxyl functional groups, positions it as a versatile intermediate in synthetic chemistry and a candidate for further biochemical exploration.
The stereochemistry of Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate is particularly noteworthy. The presence of the (1R,2R) configuration suggests a specific spatial arrangement of atoms that can influence its biological activity. This stereochemical feature is critical in pharmaceuticals, where the three-dimensional shape of a molecule often dictates its interaction with biological targets. Recent studies have highlighted the importance of such stereochemical precision in developing drugs that are both effective and selective.
In the realm of drug discovery, Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate has been explored as a precursor for more complex molecules. Its structural motifs are reminiscent of natural products and bioactive scaffolds that have shown promise in various therapeutic areas. For instance, derivatives of cyclohexane-based compounds have been investigated for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The hydroxyl and amino groups in this compound provide multiple sites for chemical modification, enabling the synthesis of novel analogs with tailored properties.
Recent advancements in computational chemistry have facilitated the virtual screening of Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate against large databases of biological targets. These studies have revealed potential interactions with enzymes and receptors involved in metabolic pathways and signal transduction. Such insights are invaluable for designing molecules that can modulate these pathways effectively. The compound’s ability to serve as a building block for more complex structures makes it a valuable asset in medicinal chemistry libraries.
The synthesis of Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate involves intricate steps that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts ensures the retention of the desired stereochemistry throughout the synthetic process. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity. These synthetic methodologies not only highlight the compound’s complexity but also underscore the sophistication of modern chemical synthesis.
In terms of biological activity, preliminary studies suggest that Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate may exhibit properties relevant to drug development. For example, its structural similarity to known bioactive compounds has prompted investigations into its potential role as an intermediate in synthesizing drugs targeting specific diseases. Additionally, its interaction with metal ions has been explored, as many therapeutic agents rely on metal coordination for their efficacy.
The pharmacokinetic profile of this compound is another area of interest. Understanding how Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate is absorbed, distributed, metabolized, and excreted is crucial for optimizing its use in drug formulations. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its metabolic pathways and degradation products. These studies provide essential data for designing prodrugs or derivatives that enhance bioavailability and reduce toxicity.
The role of Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate in neurological research is particularly compelling. The cyclohexane ring motif is commonly found in compounds that interact with neurotransmitter systems. Preliminary data suggest that this compound may influence the activity of certain neurotransmitter receptors or enzymes involved in neuroprotection and cognitive function. Further research is warranted to explore these potential applications fully.
Environmental considerations also play a significant role in the development and application of this compound. Sustainable synthetic routes that minimize waste and energy consumption are being explored to ensure that its production is environmentally friendly. Additionally, efforts are underway to develop biodegradable derivatives that reduce ecological impact without compromising efficacy.
The future prospects for Rac-Methyl (1R,2R)-2-amino-1-hydroxycyclohexane-1-carboxylate are promising. As our understanding of molecular interactions grows, so does the potential for this compound to contribute to innovative therapeutic strategies. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into clinical applications that benefit society.
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